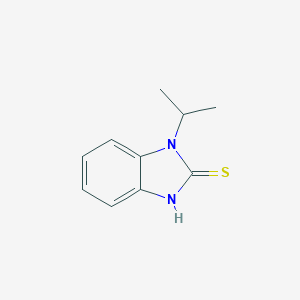

1-Isopropyl-1H-benzoimidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYKMLUIQQIMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352148 | |

| Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-65-1 | |

| Record name | 1-isopropyl-1h-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS Number: 2416-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN). The document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 192.28 g/mol . Its chemical structure features a benzimidazole core substituted with an isopropyl group at the 1-position of the imidazole ring and a thiol group at the 2-position.

| Property | Value | Source |

| CAS Number | 2416-65-1 | [1][2] |

| Molecular Formula | C10H12N2S | [1][3] |

| Molecular Weight | 192.28 g/mol | [1][3] |

| IUPAC Name | 1-isopropyl-1H-benzimidazole-2-thiol | [3] |

| Synonyms | 1-Isopropyl-1H-benzo[d]imidazole-2-thiol, 3-isopropyl-1H-benzimidazole-2-thione | [3] |

| Physical Form | Solid | [2] |

| Purity (typical) | ≥95% | [1] |

Synthesis

The synthesis of this compound is typically achieved through a regioselective route to ensure the specific placement of the isopropyl group. A common method involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea in an alcoholic solvent.[1]

Experimental Protocol: Synthesis from 2-Chloro-1-isopropyl-1H-benzoimidazole

Materials:

-

2-Chloro-1-isopropyl-1H-benzoimidazole

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H (Thione) |

| ~7.2-7.8 | Multiplet | 4H | Aromatic-H |

| ~4.7 | Septet | 1H | N-CH(CH₃)₂ |

| ~1.6 | Doublet | 6H | N-CH(CH₃)₂ |

Biological Activity and Mechanism of Action

The benzimidazole-2-thiol scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound, has been identified as a ligand for cereblon (CRBN).[1]

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

Cereblon is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Ligands that bind to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins. This mechanism, known as targeted protein degradation, is a promising strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."

Below is a diagram illustrating the general mechanism of CRBN-mediated targeted protein degradation.

Caption: CRBN-mediated targeted protein degradation pathway.

Potential Therapeutic Applications

The interaction of this compound with CRBN suggests its potential as a modulator of this E3 ligase. By recruiting specific proteins for degradation, this compound could be explored for therapeutic applications in areas where targeted protein degradation is a viable strategy, such as oncology and immunology. However, it is important to note that there is currently a lack of specific experimental data on the downstream effects and therapeutic efficacy of this particular compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of a potential CRBN ligand. These protocols would need to be optimized for this compound.

CRBN Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled CRBN ligand for binding to the CRBN protein.

Materials:

-

Recombinant human CRBN protein

-

Fluorescently labeled CRBN tracer (e.g., fluorescently tagged thalidomide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (this compound)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the recombinant CRBN protein.

-

Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no CRBN (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

In Vitro Ubiquitination Assay

This assay determines if the test compound can induce the ubiquitination of a target protein in the presence of the CRL4^CRBN complex.

Materials:

-

Recombinant human CRL4^CRBN complex

-

Recombinant E1 and E2 ubiquitin-conjugating enzymes

-

Ubiquitin

-

ATP

-

Target protein of interest

-

Test compound (this compound)

-

Reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Set up the ubiquitination reaction by combining the E1, E2, ubiquitin, ATP, and the CRL4^CRBN complex in the reaction buffer.

-

Add the target protein and the test compound at various concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated forms of the protein.

Workflow for Evaluating a Novel CRBN Ligand

The following diagram outlines a typical workflow for the initial evaluation of a novel CRBN ligand like this compound.

Caption: Experimental workflow for CRBN ligand evaluation.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to known pharmacologically active benzimidazoles and its identified interaction with cereblon, a key player in targeted protein degradation. While this guide provides a foundational understanding of its properties, synthesis, and potential mechanism of action, further research is critically needed. Specifically, the determination of its binding affinity to CRBN, identification of its specific protein targets for degradation, and comprehensive evaluation of its cytotoxic and therapeutic effects in relevant disease models will be crucial steps in elucidating its full potential as a chemical probe or a therapeutic lead. The experimental protocols outlined herein provide a roadmap for such future investigations.

References

physical and chemical properties of 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Isopropyl-1H-benzoimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, information from closely related benzimidazole derivatives and computational predictions is included to offer a thorough profile.

Chemical Identity and Physical Properties

This compound, a derivative of the versatile benzimidazole scaffold, is a subject of interest in medicinal chemistry. Its core structure is amenable to various modifications, influencing its physicochemical and biological characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-isopropyl-1H-benzimidazole-2-thiol | P&S Chemicals |

| Alternate IUPAC Name | 3-Propan-2-yl-1H-benzimidazole-2-thione[1] | P&S Chemicals |

| CAS Number | 2416-65-1[1] | P&S Chemicals |

| Molecular Formula | C₁₀H₁₂N₂S[1] | P&S Chemicals |

| Molecular Weight | 192.28 g/mol [2] | Benchchem |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Data not available | |

| Boiling Point | Data not available[3] | BLDpharm |

| Solubility | Data not available | |

| Purity | Typically ≥95%[2] | Benchchem, Sigma-Aldrich |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 47.4 Ų | PubChem |

| Exact Mass | 192.07211956 Da | PubChem |

| Monoisotopic Mass | 192.07211956 Da | PubChem |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Spectral Data [2]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (br s, 1H) | N-H (thione) | ~169.0 | C=S |

| ~7.2-7.8 (m, 4H) | Aromatic C-H | ~142.0, ~135.0 | Aromatic C (Quaternary) |

| ~4.7 (sept, 1H) | Isopropyl C-H | ~122.0, ~112.0 | Aromatic C-H |

| ~1.6 (d, 6H) | Isopropyl C-H₃ | ~48.0 | Isopropyl C-H |

| ~22.0 | Isopropyl C-H₃ |

Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea. While a specific patent detailing this process has been referenced, the full experimental protocol is not publicly available. The following is a general procedure based on similar reactions for the synthesis of benzimidazole-2-thiols.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

-

2-Chloro-1-isopropyl-1H-benzoimidazole

-

Thiourea

-

Ethanol

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to basic (pH > 10) with a sodium hydroxide solution to deprotonate the thiol.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Biological Activity and Signaling Pathways

This compound has been identified as a potential ligand for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This suggests a role for the compound in the field of targeted protein degradation, likely as a component of a Proteolysis-Targeting Chimera (PROTAC).

PROTAC Mechanism Involving Cereblon (CRBN)

PROTACs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] When a PROTAC utilizes a ligand for CRBN, it hijacks the CRL4-CRBN complex to achieve this targeted degradation.

Caption: General mechanism of PROTAC-mediated protein degradation via Cereblon.

Experimental Assays for CRBN Ligand Activity

The interaction of this compound with CRBN can be characterized using various biochemical and cellular assays.

Table 4: Key Experimental Assays for CRBN Ligand Characterization

| Assay Type | Principle | Information Gained |

| Fluorescence Polarization (FP) Competition Assay | A fluorescently labeled CRBN ligand (probe) is displaced by the test compound, leading to a decrease in fluorescence polarization. | Binding affinity (IC₅₀, Kᵢ) of the test compound to CRBN. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the test compound to the CRBN protein, providing a direct measurement of the binding thermodynamics. | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of CRBN in cells upon ligand binding. | Target engagement of the compound with CRBN in a cellular context. |

| PROTAC-mediated Degradation Assay (Western Blot or In-Cell ELISA) | Cells are treated with a PROTAC incorporating the CRBN ligand, and the levels of the target protein are measured. | Efficacy of the compound as a CRBN-recruiting ligand in a functional degradation assay (DC₅₀, Dₘₐₓ). |

Safety Information

Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

Hazard Statements: H302, H315, H319, H335[7]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment.

Conclusion

This compound is a benzimidazole derivative with potential applications in targeted protein degradation as a Cereblon ligand. While comprehensive experimental data on its physical properties are currently limited, this guide provides a summary of its known chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and its likely biological mechanism of action. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 2416-65-1 | Benchchem [benchchem.com]

- 3. 2416-65-1|1-Isopropyl-1H-benzo[d]imidazole-2-thiol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteolysis targeting chimera technology: a novel strategy for treating diseases of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol | C10H12N2S | CID 720070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic and structural characteristics based on established chemical principles and data from closely related analogues.

Synthetic Strategy

The synthesis of this compound can be approached through a two-step process, beginning with the formation of the benzimidazole-2-thiol core, followed by N-alkylation. A well-established method for the synthesis of the core is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. The subsequent introduction of the isopropyl group can be achieved via nucleophilic substitution.

Proposed Experimental Protocol

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) and potassium hydroxide (6.7 g, 0.12 mol) in 100 mL of ethanol and 20 mL of water.

-

To this solution, add carbon disulfide (7.6 g, 0.1 mol) dropwise with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

-

Acidify the solution with dilute acetic acid until a precipitate forms.

-

Filter the crude 1H-benzoimidazole-2-thiol, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in 150 mL of dimethylformamide (DMF).

-

Add 2-bromopropane (14.8 g, 0.12 mol) to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into 500 mL of ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization

The structural elucidation of the synthesized compound would be accomplished using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (s, 1H) | Thiol S-H |

| ~7.2-7.4 (m, 4H) | Aromatic C-H |

| ~4.8-5.0 (sept, 1H) | Isopropyl C-H |

| ~1.6 (d, 6H) | Isopropyl C-H₃ |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| IR Spectroscopy (KBr, cm⁻¹) | Mass Spectrometry (ESI-MS) |

| Frequency | Vibrational Mode |

| ~3100-2900 | N-H and C-H stretching |

| ~2600-2500 | S-H stretching |

| ~1620 | C=N stretching |

| ~1450 | C=C stretching |

| ~1250 | C-N stretching |

Visualizations

Synthetic Workflow

The overall synthetic and characterization workflow is depicted below.

Thiol-Thione Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione form. In related benzimidazole-2-thiol compounds, the thione tautomer is often found to be the more stable form in the solid state and in solution.

Note: The DOT script for tautomerism requires image files for the chemical structures which cannot be generated here. The script is a template demonstrating the relationship.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While direct experimental data is not currently available in the public domain, the proposed synthetic protocol is based on reliable and well-established chemical transformations. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm the precise structural details and to explore the potential biological activities of this molecule, which belongs to a class of compounds with known pharmacological importance.

Synthesis of N-Substituted Benzimidazole-2-thiols: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for N-substituted benzimidazole-2-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous therapeutic agents. The addition of a thiol group at the 2-position and a substituent on the nitrogen atom allows for a wide range of structural modifications, leading to diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

This guide details the primary synthetic routes, providing step-by-step mechanistic insights, detailed experimental protocols, and a comparative analysis of reaction yields.

Core Synthesis Strategies

The synthesis of N-substituted benzimidazole-2-thiols can be broadly categorized into two main approaches:

-

Sequential Synthesis: This classic approach involves the initial formation of the benzimidazole-2-thiol core, followed by N-substitution.

-

One-Pot and Multicomponent Reactions: These more modern and efficient methods involve the concurrent formation of the benzimidazole ring and the introduction of the N-substituent in a single reaction vessel.

Pathway 1: Sequential Synthesis

This pathway first establishes the benzimidazole-2-thiol nucleus, which is then subsequently N-alkylated or N-arylated.

Step 1: Formation of Benzimidazole-2-thiol

The most common method for synthesizing the benzimidazole-2-thiol core is the reaction of an o-phenylenediamine with carbon disulfide (CS₂), often in the presence of a base like potassium hydroxide or in a solvent such as ethanol.

Mechanism:

The synthesis proceeds through the formation of a dithiocarbamate intermediate. The nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of carbon disulfide initiates the reaction. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen sulfide to yield the stable benzimidazole-2-thiol. The compound exists in a thione-thiol tautomerism, with the thione form generally being more stable.

Step 2: N-Substitution of Benzimidazole-2-thiol

The synthesized benzimidazole-2-thiol can then be N-substituted using various electrophiles, such as alkyl halides or aryl halides, in the presence of a base.

Mechanism:

The base deprotonates the nitrogen atom of the benzimidazole ring, forming a benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide in a nucleophilic substitution reaction (typically SN2 for alkyl halides) to yield the N-substituted product.

Pathway 2: One-Pot and Multicomponent Synthesis

These methods offer improved efficiency by reducing the number of synthetic steps, purification processes, and overall reaction time. A common approach involves a three-component reaction of an o-phenylenediamine, an aldehyde, and a sulfur source.

Mechanism:

The reaction is believed to proceed via the initial formation of a Schiff base from the condensation of o-phenylenediamine and an aldehyde. This is followed by the addition of a sulfur nucleophile and subsequent oxidative cyclization to form the N-substituted benzimidazole-2-thiol. Various catalysts, including metal nanoparticles and Lewis acids, can be employed to facilitate this transformation.[1][2]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of benzimidazole-2-thiol and its N-substituted derivatives under various conditions.

Table 1: Synthesis of Benzimidazole-2-thiol

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| o-phenylenediamine | Potassium ethylxanthate | 95% Ethanol/Water | 2-3 | 84-86.5 | [3] |

| o-phenylenediamine | Carbon disulfide, KOH | Ethanol | - | High | [4] |

| o-phenylenediamine | Carbon disulfide | DMF | 24-48 | 82 | [5] |

| 4-nitro-o-phenylenediamine | Carbon disulfide | DMF | 48 | 92 | [5] |

Table 2: Synthesis of N-Substituted Benzimidazole-2-thiols via Sequential N-Alkylation

| Benzimidazole Precursor | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-mercaptobenzimidazole | Methyl iodide | - | Ethanol | - | 67 | [5] |

| 5-nitro-2-mercaptobenzimidazole | Methyl iodide | - | Ethanol | - | 83 | [5] |

| Benzimidazole derivatives | 2-chloroethanol | K₂CO₃ | DMSO | 4 | 52-75 | [5] |

| 2-(2-(4-nitrophenoxy)ethylthio)-1H-benzo[d]imidazole | Methyl chloroformate | K₂CO₃ | Acetone | 2-3 | 88 | [3] |

| 1H-benzo[d]imidazole-2(3H)-thione | 1-bromobutane | Triethylamine | Acetone | 28 | 52 | [6] |

| 1H-benzo[d]imidazole-2(3H)-thione | Benzyl chloride | Triethylamine | Acetone | 30 | 74 | [6] |

Table 3: One-Pot Synthesis of N-Substituted Benzimidazoles

| o-phenylenediamine Derivative | Aldehyde | Thiol | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-phenylenediamine | p-tolualdehyde | p-toluenethiol | 4-ADPA | 130 | 3 | 71 | [1] |

| o-phenylenediamine | various aromatic aldehydes | - | ZnFe₂O₄ (ultrasound) | - | 0.5 | 88-92 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1H-benzo[d]imidazole-2-thiol[3]

-

To a solution of o-phenylenediamine (32.4 g, 0.3 mol) and potassium ethylxanthate (52.8 g, 0.33 mol) in 300 mL of 95% ethanol and 45 mL of water, stir at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture.

-

The product precipitates and is collected by filtration.

-

Recrystallize the crude product to obtain pure 1H-benzo[d]imidazole-2-thiol.

Protocol 2: General Procedure for N-alkylation of Benzimidazole Derivatives[5]

-

Dissolve the benzimidazole derivative (1 eq, 6 mmol) in 10 mL of Dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (2 eq, 12 mmol) and the functionalized halide (4 eq, 24 mmol).

-

Heat the mixture to 50°C with magnetic stirring.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with 50 mL of water.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Dry the combined organic layers over magnesium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: One-Pot Synthesis of N-thiomethyl Benzimidazoles[1]

-

In a reaction vessel, combine o-phenylenediamine (0.2 mmol), thiophenol (0.5 mmol), a base (0.2 mmol), and paraformaldehyde (0.8 mmol).

-

Add the appropriate solvent (0.9 mL).

-

Heat the mixture to 130°C for 3 hours in air.

-

After cooling, purify the product by appropriate chromatographic techniques.

Conclusion

The synthesis of N-substituted benzimidazole-2-thiols can be achieved through several effective routes. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The classical sequential approach offers versatility in the introduction of a wide range of N-substituents onto a pre-formed benzimidazole-2-thiol core. In contrast, modern one-pot and multicomponent reactions provide a more streamlined and atom-economical approach for the synthesis of these valuable heterocyclic compounds. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies for novel benzimidazole-based therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. eresearchco.com [eresearchco.com]

Spectroscopic and Synthetic Elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Isopropyl-1H-benzoimidazole-2-thiol. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this heterocyclic scaffold is of interest.

Introduction

This compound is a member of the benzimidazole-2-thione class of compounds, which are recognized for their diverse biological activities. The introduction of an isopropyl group at the N1 position can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets. Accurate spectroscopic characterization and a reliable synthetic method are paramount for its application in drug discovery and development. This document outlines the key spectroscopic data (NMR, IR, MS) and a robust experimental protocol for its preparation.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The compound primarily exists in its thione tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H (Thione) |

| ~7.2-7.8 | Multiplet | 4H | Ar-H |

| ~4.7 | Septet | 1H | N-CH(CH₃)₂ |

| ~1.6 | Doublet | 6H | N-CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=S (Thione) |

| ~110-145 | Aromatic Carbons |

| ~45-50 | N-CH(CH₃)₂ |

| ~20-25 | N-CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | N-H Stretch (Thione) |

| 2970-2930 | C-H Stretch (Aliphatic) |

| 1620-1590 | C=C Stretch (Aromatic) |

| ~1300 | C=S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₂N₂S, with a molecular weight of 192.28 g/mol .[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 149 | [M - C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-Chloro-1-isopropyl-1H-benzoimidazole with thiourea in an alcoholic solvent.

Reaction Scheme:

Materials:

-

2-Chloro-1-isopropyl-1H-benzoimidazole

-

Thiourea

-

Ethanol

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-Chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to ~9-10 with a sodium hydroxide solution to deprotonate the thiol.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to a pH of ~5-6 to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

The molecular ion peak and major fragment ions are reported as mass-to-charge ratios (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thione-Thiol Tautomerism in 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thione-thiol tautomerism of 1-Isopropyl-1H-benzoimidazole-2-thiol, a molecule of significant interest in medicinal chemistry. While this compound has been identified as a ligand for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, a thorough understanding of its fundamental chemical properties, particularly its tautomeric equilibrium, is crucial for its development in targeted protein degradation and other therapeutic applications. This document synthesizes theoretical principles and experimental data from analogous compounds to elucidate the structural and spectroscopic characteristics of this compound, with a focus on its predominant tautomeric form.

Introduction

Benzimidazole-2-thiol and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of an isopropyl group at the N1 position of the benzimidazole ring can significantly influence the molecule's lipophilicity, steric profile, and interactions with biological targets. A key feature of 2-mercaptobenzimidazole derivatives is their existence as a dynamic equilibrium of two tautomeric forms: the thione and the thiol. The position of this equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and the nature of substituents on the benzimidazole core. Understanding the predominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately its pharmacological profile.

Theoretical studies on the parent 2-mercaptobenzimidazole and its analogues consistently indicate that the thione form is the more stable tautomer in both the gas phase and in solution.[1] This guide will explore the synthesis, structural features, and spectroscopic properties of this compound, with a detailed analysis of its thione-thiol tautomerism.

Synthesis and Characterization

The synthesis of 1-alkyl-1H-benzoimidazole-2-thiols is typically achieved through the condensation of the corresponding N-alkyl-o-phenylenediamine with carbon disulfide or a related thiocarbonyl compound.[2] An alternative common method involves the alkylation of the parent 1H-benzoimidazole-2-thiol.[3]

Experimental Protocol: Synthesis of 1-Alkyl-1H-benzoimidazole-2-thiol (General Procedure)

A widely applicable method for the synthesis of N-substituted benzimidazole-2-thiones involves the reaction of an N-substituted o-phenylenediamine with carbon disulfide.

Materials:

-

N-isopropyl-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

-

N-isopropyl-o-phenylenediamine is added to the stirred solution.

-

Carbon disulfide is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The solution is acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Thione-Thiol Tautomerism: A Detailed Analysis

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom.

Caption: Thione-thiol tautomeric equilibrium in this compound.

Computational studies on the parent 2-mercaptobenzimidazole and related N-substituted derivatives have consistently shown the thione form to be thermodynamically more stable than the thiol form.[1] This stability is attributed to the greater resonance stabilization of the thione tautomer. The equilibrium constant (K_T = [thiol]/[thione]) is therefore expected to be significantly less than 1.

Spectroscopic Evidence

Spectroscopic techniques, particularly NMR and UV-Vis, are invaluable for studying tautomeric equilibria.

3.1.1. NMR Spectroscopy

In the ¹H NMR spectrum of benzimidazole-2-thione derivatives, the N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm) in aprotic solvents like DMSO-d₆.[3] The presence of a signal in this region is strong evidence for the predominance of the thione form in solution. For this compound, the key diagnostic signals would be the N3-H proton and the distinct signals for the isopropyl group.

The ¹³C NMR spectrum is also highly informative. The chemical shift of the C2 carbon is particularly sensitive to the tautomeric form. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (typically δ 165-170 ppm).[3][4] In the thiol tautomer, the C2 carbon is attached to the thiol group and is part of a C=N double bond, resulting in a resonance at a more upfield position (around δ 150 ppm).[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Thione Form) in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N3-H | 12.5 - 13.0 (broad s) | - |

| Aromatic-H | 7.0 - 7.5 (m) | 110 - 135 |

| CH (isopropyl) | 4.8 - 5.0 (septet) | 45 - 50 |

| CH₃ (isopropyl) | 1.5 - 1.7 (d) | 20 - 22 |

| C2 (C=S) | - | 167 - 170 |

Note: These are predicted values based on data from analogous compounds.

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the thione-thiol equilibrium in different solvents. The thione and thiol tautomers possess distinct chromophores and therefore exhibit different absorption maxima. The thione form typically shows a strong absorption band at longer wavelengths compared to the thiol form. By analyzing the changes in the UV-Vis spectrum in solvents of varying polarity, it is possible to assess the shift in the tautomeric equilibrium. For thioamides, the thione form is generally favored.[6]

Solid-State Structure

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on closely related benzimidazole-2-thione derivatives have confirmed the predominance of the thione tautomer in the solid state.[7][8] These studies reveal a planar benzimidazole core. In the crystal lattice, molecules are often linked by intermolecular N-H···S hydrogen bonds, forming dimers or extended chains.

Table 2: Representative Crystallographic Data for a Benzimidazole-2-thione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths (in imidazole ring) | ~1.35 Å |

Data from analogous compounds.[8]

Experimental Workflow for Tautomerism Study

The following workflow outlines a typical experimental approach to investigate the thione-thiol tautomerism of this compound.

Caption: Experimental workflow for the study of thione-thiol tautomerism.

Conclusion

Based on extensive theoretical and experimental evidence from analogous compounds, it can be concluded that this compound predominantly exists in the thione tautomeric form in both solution and the solid state. This is supported by the expected downfield chemical shifts of the N3-H proton and the C2 thiocarbonyl carbon in NMR spectroscopy, as well as by the established stability of the thione form in related heterocyclic systems. A definitive confirmation of the solid-state structure awaits single-crystal X-ray diffraction analysis. A thorough understanding of this tautomeric preference is fundamental for medicinal chemists and drug development professionals working with this and related benzimidazole-2-thiol derivatives, as it governs the key molecular interactions that underpin their biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Hazards of 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole-2-thiol family. While specific toxicological data for this particular N-substituted derivative is limited in publicly available literature, this guide provides a comprehensive overview of its known health and safety hazards based on available safety data and information on structurally related compounds. The benzimidazole scaffold is a common motif in many biologically active molecules, and understanding the potential hazards of its derivatives is crucial for safe handling and development.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested.

GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 |

Hazard and Precautionary Statements

The following tables summarize the hazard (H-phrases) and precautionary (P-phrases) statements associated with this compound.

Table 1: Hazard Statements (H-Phrases)

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Table 2: Precautionary Statements (P-Phrases) - Prevention

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Table 3: Precautionary Statements (P-Phrases) - Response

| Code | Statement |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

Table 4: Precautionary Statements (P-Phrases) - Storage and Disposal

| Code | Statement |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Toxicological Data Summary

There is a notable lack of specific, in-depth toxicological studies, such as LD50 or chronic toxicity data, for this compound in the public domain. However, studies on the parent compound, 2-mercaptobenzimidazole (2-MBI), provide valuable insights into the potential toxicological profile.

Potential for Thyroid Toxicity

Research on 2-mercaptobenzimidazole has indicated a potential for thyroid toxicity. The mechanism is thought to involve the inhibition of thyroid peroxidase, an essential enzyme in the synthesis of thyroid hormones. This can lead to hypothyroidism and goiter (enlargement of the thyroid gland). While it is not confirmed that the 1-isopropyl derivative shares this activity, the structural similarity warrants caution and consideration of this potential hazard.

The following diagram illustrates a simplified, hypothetical signaling pathway for the potential disruption of thyroid hormone synthesis by benzimidazole-2-thiol compounds.

Experimental Protocols (General Guidance)

Due to the absence of specific published toxicological studies for this compound, this section provides generalized experimental protocols that would be appropriate for assessing its toxicity, based on standard OECD guidelines and methods used for similar compounds.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of the compound on a cell line (e.g., HepG2 for liver toxicity or a relevant cell line for the intended research).

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate controls (vehicle control, positive control).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

-

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

Gaps in Knowledge and Future Research

The current understanding of the health and safety hazards of this compound is primarily based on its GHS classification and data from structurally similar compounds. There is a clear need for further research to fill the existing data gaps. Recommended future studies include:

-

Acute and chronic toxicity studies to determine LD50 values and identify target organs.

-

Genotoxicity and mutagenicity assays to assess the potential for DNA damage.

-

Metabolism and pharmacokinetic studies to understand how the compound is processed in the body.

-

Specific investigations into thyroid function to confirm or refute the potential for thyroid toxicity inferred from its parent compound.

By conducting these studies, a more complete and accurate toxicological profile can be established, ensuring the safe use of this compound in research and development.

Commercial Sourcing and Synthetic Routes for 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS No. 2416-65-1), a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key data from various commercial suppliers, details relevant experimental protocols, and presents logical workflows for sourcing and synthesis.

Commercial Supplier Analysis

This compound is available from a range of chemical suppliers. The following table provides a comparative summary of offerings from prominent vendors. Purity levels are typically around 95%, with variations in available quantities and pricing. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | CH4017936739 | 2416-65-1 | C₁₀H₁₂N₂S | 192.28 | ≥95% | - | Sign in to view |

| Santa Cruz Biotechnology | sc-240183 | 2416-65-1 | C₁₀H₁₂N₂S | 192.28 | - | - | - |

| BLDpharm | BD00853385 | 2416-65-1 | C₁₀H₁₂N₂S | 192.28 | - | - | - |

| CP Lab Safety | - | 2416-65-1 | C₁₀H₁₂N₂S | 192.28 | 95% | 1 g | $222.40[1] |

| P&S Chemicals | - | 2416-65-1 | C₁₀H₁₂N₂S | - | - | - | Request a quote[2] |

| Chemos GmbH & Co. KG | - | 2416-65-1 | - | - | - | - | - |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: first, the formation of the benzimidazole-2-thiol core, followed by N-alkylation with an isopropyl group.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

The foundational benzimidazole-2-thiol scaffold is commonly synthesized via the condensation of o-phenylenediamine with carbon disulfide.[3][4]

Materials:

-

o-Phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Slowly add carbon disulfide to the reaction mixture with stirring. The reaction is exothermic and may require cooling.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid to precipitate the 1H-benzoimidazole-2-thiol.

-

The precipitate is collected by filtration, washed with water, and dried to yield the crude product.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 2: N-Alkylation to Yield this compound

The final step involves the N-alkylation of the prepared 1H-benzoimidazole-2-thiol with an isopropyl halide in the presence of a base.

Materials:

-

1H-benzoimidazole-2-thiol

-

Isopropyl bromide or isopropyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., DMF, acetone)

Procedure:

-

Suspend 1H-benzoimidazole-2-thiol and the base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) in a round-bottom flask.

-

Add the isopropyl halide (e.g., isopropyl bromide) to the suspension.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by column chromatography or recrystallization.

Visualized Workflows and Pathways

To aid in the conceptualization of the sourcing and synthesis processes, the following diagrams have been generated.

Caption: A logical workflow for sourcing and quality control of this compound.

Caption: A simplified reaction pathway for the synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of N-isopropyl Benzimidazole Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to N-isopropyl benzimidazole thiols. The benzimidazole scaffold, first synthesized in 1872, has become a cornerstone in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[1] The introduction of an N-isopropyl group and a thiol moiety at the 2-position of the benzimidazole ring has given rise to a class of compounds with significant biological activity. This document details the synthesis, characterization, and evolving applications of these molecules, with a particular focus on 1-isopropyl-1H-benzoimidazole-2-thiol, a known ligand for the cereblon (CRBN) E3 ubiquitin ligase complex.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. The introduction of a thiol group at the 2-position, in particular, has been a common strategy to modulate the biological effects of these compounds.

The Emergence of N-isopropyl Benzimidazole Thiols: A Historical Perspective

While the first benzimidazole synthesis was reported in 1872, the specific history of N-isopropyl substituted benzimidazole thiols is more recent and tied to the broader exploration of N-substituted benzimidazoles for therapeutic applications.[1] Early research primarily focused on the synthesis and characterization of various N-substituted analogs to build extensive compound libraries for screening. The N-isopropyl group, with its moderate steric bulk and lipophilicity, proved to be a valuable substituent in modulating the interaction of these molecules with biological targets.

A significant milestone in the history of this specific compound class is the identification of This compound as a ligand for cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This discovery has positioned N-isopropyl benzimidazole thiols at the forefront of research into targeted protein degradation, a novel and powerful therapeutic modality.

Synthesis of N-isopropyl Benzimidazole Thiols

The synthesis of N-isopropyl benzimidazole thiols can be approached through several key strategies. The two primary methods involve either the initial formation of the N-isopropyl benzimidazole core followed by thionation, or the N-isopropylation of a pre-formed benzimidazole-2-thiol.

Method 1: Synthesis via 2-Chloro-1-isopropyl-1H-benzoimidazole

A common and effective route to this compound is through the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with a sulfur source, such as thiourea, in an alcoholic solvent.[1]

Experimental Protocol:

-

Step 1: Synthesis of 2-Chloro-1-isopropyl-1H-benzoimidazole: (Detailed protocol for this precursor would be included here if available in the search results).

-

Step 2: Synthesis of this compound:

-

To a solution of 2-chloro-1-isopropyl-1H-benzoimidazole in ethanol, add an equimolar amount of thiourea.

-

Reflux the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Method 2: N-isopropylation of 1H-Benzimidazole-2-thiol

An alternative approach involves the direct N-alkylation of the readily available 1H-benzimidazole-2-thiol with an isopropyl halide.

Experimental Protocol:

-

Step 1: Synthesis of 1H-Benzimidazole-2-thiol: This precursor is typically synthesized by the reaction of o-phenylenediamine with carbon disulfide or potassium ethylxanthate.

-

Step 2: N-isopropylation:

-

To a solution of 1H-benzimidazole-2-thiol in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding anion.

-

Add isopropyl bromide or isopropyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

-

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2416-65-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: δ 7.0-7.8 ppm; Isopropyl CH: ~δ 4.5-5.0 ppm; Isopropyl CH₃: ~δ 1.5 ppm |

| ¹³C NMR | Thione C=S: ~δ 165-175 ppm; Aromatic Carbons: δ 110-145 ppm; Isopropyl CH: ~δ 45-50 ppm; Isopropyl CH₃: ~δ 20-25 ppm |

| IR (Infrared) | N-H stretch (thione tautomer): ~3100-3300 cm⁻¹; C=S stretch: ~1200-1300 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺ = 193.08 |

Note: The spectroscopic data presented are predicted values and should be confirmed with experimental data from peer-reviewed literature.

Biological Activity and Signaling Pathways

The most significant recent development in the study of N-isopropyl benzimidazole thiols is the discovery of this compound as a ligand for cereblon (CRBN).[1] CRBN is a substrate receptor of the Cullin-4A ring E3 ubiquitin ligase (CRL4A) complex. The binding of ligands to CRBN can modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the basis for the therapeutic action of immunomodulatory drugs (IMiDs) and is a key area of research in the development of proteolysis-targeting chimeras (PROTACs).

Cereblon (CRBN) Signaling Pathway

The following diagram illustrates the role of this compound as a CRBN ligand in the context of the ubiquitin-proteasome system.

Caption: CRBN Ligand-Mediated Protein Degradation.

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis and characterization of N-isopropyl benzimidazole thiols.

Caption: General Synthesis and Characterization Workflow.

Conclusion and Future Directions

N-isopropyl benzimidazole thiols represent a promising class of compounds with significant potential in drug discovery. The historical development of benzimidazole chemistry has provided a solid foundation for the synthesis and derivatization of these molecules. The recent identification of this compound as a cereblon ligand has opened up new avenues for research, particularly in the field of targeted protein degradation. Future studies will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanism of action and therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to support these ongoing research efforts.

References

Theoretical Framework for the Computational Analysis of 1-Isopropyl-1H-benzoimidazole-2-thiol

For Immediate Release

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class of molecules. Derivatives of benzimidazole are of significant interest in medicinal chemistry due to their diverse biological activities. Computational and theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic and geometric properties of such molecules.[1] These studies provide critical insights that can guide further research and development.

Computational Methodology

The theoretical analysis of this compound would typically involve a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations. A common and effective method is the B3LYP functional with a suitable basis set.

Experimental Protocol:

-

Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: The geometry is optimized using Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure.

-

Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps are below a defined threshold, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol:

-

Software and Method: Using the same software, functional (B3LYP), and basis set (6-311++G(d,p)) as the geometry optimization.

-

Calculation Type: A frequency analysis is performed on the optimized geometry.

-

Data Analysis: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These can then be compared with experimental data for validation. Key vibrational modes, such as N-H, C-H, and C=S stretching, are identified and assigned.[1]

Electronic Properties Analysis

Further calculations are conducted to elucidate the electronic characteristics of the molecule. These include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

Experimental Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT method.

-

Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the charge distribution and polarity.

Predicted Data and Spectroscopic Signatures

Based on the computational methodologies described, the following tables summarize the expected quantitative data for this compound.

Table 1: Optimized Geometrical Parameters (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | ~1.68 Å |

| N-H | ~1.01 Å | |

| C-N (imidazole) | ~1.38 Å | |

| C-C (benzene) | ~1.40 Å | |

| Bond Angle | N-C-N | ~108° |

| C-N-C | ~125° | |

| Dihedral Angle | C-N-C-C (isopropyl) | Varies with conformation |

Table 2: Calculated Electronic Properties (Predicted)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 3.0 D |

Table 3: Predicted Vibrational Frequencies (IR Spectroscopy)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3200 (broad)[1] |

| C-H Stretch (aliphatic) | 2850-3000 (sharp)[1] |

| C=C and C=N Stretch | 1450-1620[1] |

| C=S Stretch | 1050-1250 |

Table 4: Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110-145 |

| Isopropyl CH | 45-50 |

| Isopropyl CH₃ | 20-25 |

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the theoretical analysis of this compound.

Caption: Computational workflow for theoretical analysis.

Caption: HOMO-LUMO energy gap concept.

Conclusion

While a dedicated peer-reviewed publication with detailed theoretical calculations for this compound could not be located, this guide provides a robust framework for conducting such an analysis. The methodologies outlined, based on Density Functional Theory, are standard practice in the field and would yield valuable data on the molecule's geometry, stability, and electronic properties. The predicted data and workflows presented herein serve as a comprehensive starting point for researchers interested in the computational study of this and related benzimidazole derivatives.

References

Unlocking the Therapeutic Potential of Benzimidazole-2-thiol Derivatives: A Technical Guide to Future Research

For Immediate Release

A Deep Dive into Promising Avenues for Researchers, Scientists, and Drug Development Professionals

The benzimidazole-2-thiol scaffold, a privileged heterocyclic structure, continues to be a focal point in medicinal chemistry due to its broad spectrum of pharmacological activities. This in-depth technical guide explores the most promising research areas for its derivatives, offering a comprehensive resource for scientists dedicated to the discovery and development of novel therapeutics. This guide synthesizes current knowledge on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, providing a solid foundation for future investigations.

Core Research Areas and Therapeutic Landscape

Benzimidazole-2-thiol derivatives have demonstrated significant potential across multiple therapeutic domains. Their structural versatility allows for modifications that can enhance potency and selectivity against various biological targets. The primary areas of investigation include:

-

Oncology: These compounds have shown potent cytotoxic effects against a range of cancer cell lines. Research suggests that their mechanisms of action are multifaceted, involving the disruption of key signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

-

Infectious Diseases: The antimicrobial and antiviral activities of benzimidazole-2-thiol derivatives are well-documented. They exhibit inhibitory effects against various bacterial and fungal strains, and some have shown promise in combating viral infections.[2][3][4][5]

-

Inflammation: Several derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating chronic inflammatory diseases. Their mechanism often involves the inhibition of key inflammatory mediators.

-